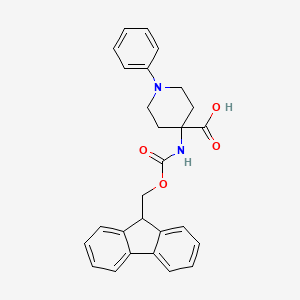

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid

Vue d'ensemble

Description

Fluorenylmethoxycarbonyl (Fmoc) is a group used in solid-phase peptide synthesis. It’s used as a protective group for the amine functionality in amino acids. The Fmoc group is removed (deprotected) under basic conditions .

Molecular Structure Analysis

The molecular structure of Fmoc-amino acids consists of a fluorenyl group (a tricyclic aromatic system), a methoxy group, and a carbonyl group attached to the amino acid .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under basic conditions, typically using a solution of piperidine in DMF . This allows the free amine to react with the next Fmoc-amino acid in the sequence.Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-amino acids can vary depending on the specific amino acid. Generally, they are solid at room temperature .Applications De Recherche Scientifique

- Researchers utilize this compound as an Fmoc-protected amino acid building block during peptide chain elongation. Its stability and compatibility with standard SPPS protocols make it valuable for constructing complex peptides and proteins .

- Scientists employ this compound to functionalize peptides, proteins, and other biomolecules. By introducing specific moieties, they can study protein-protein interactions, enzyme activity, and cellular processes .

- The compound’s tert-butyl ester group can be selectively removed, allowing it to serve as an unnatural amino acid in protein engineering studies .

- Scientists explore its potential as a carrier for hydrophobic drugs, aiming to enhance drug solubility, stability, and targeted delivery .

- Researchers design derivatives by attaching fluorophores to the compound. These derivatives can selectively label cellular components, visualize biological processes, and track drug distribution in vivo .

- Scientists explore its use in modifying surfaces, such as nanoparticles, polymers, or biomaterials. The exposed carboxylic acid can participate in covalent bonding, enhancing material properties or enabling controlled drug release .

Peptide Synthesis and Solid-Phase Peptide Chemistry

Bioconjugation and Chemical Biology

Unnatural Amino Acid Incorporation

Drug Delivery Systems

Fluorescent Probes and Imaging Agents

Materials Science and Surface Modification

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as fluoren-9-ylmethoxycarbonyl (fmoc) derivatives, are often used in peptide synthesis . They are typically involved in the protection of amino groups during peptide synthesis, suggesting that the compound might interact with amino acids or proteins.

Mode of Action

Fmoc derivatives are generally known to protect the amino groups during peptide synthesis . They can be removed under mildly basic conditions, allowing for the continuation of the peptide chain. This suggests that our compound might interact with its targets in a similar way.

Pharmacokinetics

The solubility of a similar compound in dmso has been reported , which could potentially impact its bioavailability.

Action Environment

It’s worth noting that similar compounds are reported to be stable at room temperature , which could potentially influence its action and efficacy.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c30-25(31)27(14-16-29(17-15-27)19-8-2-1-3-9-19)28-26(32)33-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJKOYSEQREAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3263009.png)

![4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline](/img/structure/B3263012.png)

![2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3263018.png)